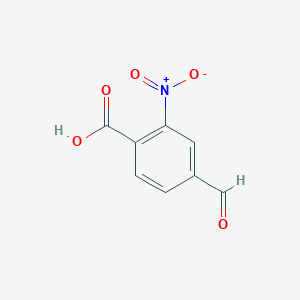

4-Formyl-2-nitrobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Formyl-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H5NO5 and its molecular weight is 195.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Substitution Reactions

4-Formyl-2-nitrobenzoic acid participates in nucleophilic aromatic substitution due to its electron-deficient aromatic ring, which is activated by the nitro (-NO₂) and carboxylic acid (-COOH) groups. These groups direct incoming nucleophiles to positions ortho or para to themselves. For example, the nitro group strongly deactivates the ring, favoring substitution at the carboxylic acid-adjacent positions.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Nucleophilic substitution | Refluxing in inert solvents (e.g., DMF) | Alkoxides, thiolates, or amine nucleophiles | Introduction of functional groups at activated positions |

| Hydrolysis of esters | Aqueous alkaline conditions | Hydroxide ions (e.g., NaOH) | Conversion of esters to carboxylates |

Example: The compound can react with methyl bromoacetate under basic conditions to form ester derivatives.

Reduction Reactions

The nitro group (-NO₂) in this compound is susceptible to reduction, typically yielding amino derivatives. Common catalysts include palladium (Pd/C) or Raney nickel under hydrogenation conditions.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Catalytic hydrogenation | Pressurized H₂ (50–100 atm), elevated temperatures | Pd/C, Raney Ni | Reduction of -NO₂ to -NH₂ |

| Acidic reduction | HCl/H₂O, reflux | SnCl₂ or Fe/HCl | Selective reduction of nitro groups |

Note: The formyl group (-CHO) may undergo concurrent reduction to a methyl group (-CH₃) under vigorous conditions.

Oxidation Reactions

3.1 Oxidation of the formyl group (-CHO)

The aldehyde group reacts readily with oxidizing agents to form carboxylic acids.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Oxidation to carboxylic acid | Aqueous acidic conditions | KMnO₄, CrO₃ | Conversion of -CHO to -COOH |

| Oxidative cleavage | Basic conditions (pH > 7) | AgNO₃, NaOH | Formation of dicarboxylic acids |

Example: Treatment with potassium permanganate (KMnO₄) in acidic medium converts the formyl group to a carboxylic acid .

3.2 Oxidation of the benzene ring

The ring itself is resistant to oxidation due to the deactivating nitro and carboxylic acid groups.

Esterification

The carboxylic acid group (-COOH) undergoes esterification with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Acid-catalyzed esterification | Reflux with excess alcohol | SOCl₂, alcohols | Formation of esters (e.g., methyl esters) |

| Activated ester coupling | Room temperature, inert solvents | DCC, DMAP, alcohols | High-yield ester formation |

Example: Reaction with methanol under acidic conditions yields methyl 4-formyl-2-nitrobenzoate .

Cyclization Reactions

The compound can participate in intramolecular cyclization when functional groups are positioned to enable ring formation. For instance, the nitro group may act as a leaving group under basic conditions, facilitating ring-closure reactions.

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Ring-closing metathesis | Transition metal catalysts (e.g., Grubbs) | Catalysts, inert solvents | Formation of cyclic derivatives |

| Nucleophilic aromatic cyclization | High temperatures, basic conditions | Alkali metals | Intramolecular coupling |

Key Research Findings

-

Synthesis Challenges : Direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid, necessitating indirect routes via nitroacetophenone intermediates .

-

Catalyst Optimization : Ammonium metavanadate reduces induction periods in nitric acid oxidations, improving reaction efficiency .

-

Isomer Control : Fractional distillation of nitroethylbenzenes enables selective synthesis of 2- or 4-nitrobenzoic acids .

属性

分子式 |

C8H5NO5 |

|---|---|

分子量 |

195.13 g/mol |

IUPAC 名称 |

4-formyl-2-nitrobenzoic acid |

InChI |

InChI=1S/C8H5NO5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H,(H,11,12) |

InChI 键 |

BXRTUCCEGAHNBJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])C(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。